(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

Catalog No.
S15903937
CAS No.
M.F
C5H9NO4
M. Wt
147.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

Product Name

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

IUPAC Name

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid

Molecular Formula

C5H9NO4

Molecular Weight

147.13 g/mol

InChI

InChI=1S/C5H9NO4/c6-4(8)2-1-3(7)5(9)10/h3,7H,1-2H2,(H2,6,8)(H,9,10)/t3-/m1/s1

InChI Key

YEQXTNAAHMATGV-GSVOUGTGSA-N

Canonical SMILES

C(CC(=O)N)C(C(=O)O)O

Isomeric SMILES

C(CC(=O)N)[C@H](C(=O)O)O

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid, also known as 5-amino-2-hydroxy-5-oxopentanoic acid, is a naturally occurring compound that plays a significant role in various biological processes. It is classified as a short-chain keto acid and has the molecular formula C5H9NO4C_5H_9NO_4. This compound is characterized by its amino group, hydroxy group, and keto group, which contribute to its reactivity and biological functions. The compound is hydrophobic and relatively neutral, making it poorly soluble in water .

Due to its functional groups:

  • Decarboxylation: It can undergo decarboxylation to yield simpler amines or carboxylic acids.
  • Transamination: The amino group allows for transamination reactions, where it can exchange its amino group with a keto acid.
  • Reduction: The keto group can be reduced to form an alcohol, leading to the formation of different derivatives.

These reactions are significant in metabolic pathways, particularly in amino acid metabolism and nitrogen metabolism.

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid is involved in several biological processes:

  • Metabolism: It plays a crucial role in the metabolism of D-arginine and D-ornithine, which are important for protein synthesis and cellular function .
  • Neurotransmitter Regulation: Its derivatives may influence neurotransmitter levels, impacting neurological functions.
  • Antioxidant Activity: Some studies suggest that compounds similar to (2R)-5-amino-2-hydroxy-5-oxopentanoic acid exhibit antioxidant properties, potentially protecting cells from oxidative stress.

Several methods have been developed for synthesizing (2R)-5-amino-2-hydroxy-5-oxopentanoic acid:

  • Biosynthesis from D-Ornithine: This natural pathway involves the enzyme D-amino-acid oxidase converting D-ornithine into (2R)-5-amino-2-hydroxy-5-oxopentanoic acid .
  • Chemical Synthesis: Laboratory synthesis can involve multi-step organic reactions starting from simpler amino acids or keto acids, utilizing reagents that introduce the necessary functional groups.
  • Enzymatic Synthesis: Enzymes can be used to catalyze specific reactions that yield (2R)-5-amino-2-hydroxy-5-oxopentanoic acid with high specificity and yield.

(2R)-5-amino-2-hydroxy-5-oxopentanoic acid has several applications:

  • Research: It is used in biochemical research to study metabolic pathways involving amino acids.
  • Pharmaceuticals: Potential therapeutic applications include its use as a precursor in drug synthesis targeting metabolic disorders.
  • Nutritional Supplements: Its role in metabolism makes it a candidate for dietary supplements aimed at enhancing athletic performance or recovery.

Interaction studies involving (2R)-5-amino-2-hydroxy-5-oxopentanoic acid focus on its effects on various biological systems:

  • Protein Interactions: Research indicates that this compound may interact with enzymes involved in amino acid metabolism, influencing their activity.
  • Receptor Binding: Studies have explored its potential binding to neurotransmitter receptors, suggesting implications for neurological health.
  • Metabolic Pathway Modulation: It may modulate pathways related to energy metabolism and oxidative stress response, highlighting its importance in health and disease contexts.

Several compounds share structural similarities with (2R)-5-amino-2-hydroxy-5-oxopentanoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Characteristics
5-Amino-2-hydroxyvaleric acidC6H11NO4C_6H_{11}NO_4Contains an additional carbon chain; involved in metabolism of branched-chain amino acids.
3-Amino-3-methylbutanoic acidC5H11NO2C_5H_{11}NO_2Features a branched structure; plays a role in muscle metabolism.
4-Amino-L-leucineC6H14N2O3C_6H_{14}N_2O_3An essential amino acid; critical for protein synthesis.

Uniqueness of (2R)-5-amino-2-hydroxy-5-oxopentanoic Acid

The uniqueness of (2R)-5-amino-2-hydroxy-5-oxopentanoic acid lies in its specific arrangement of functional groups that allow it to participate in diverse bio

XLogP3

-1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

147.05315777 g/mol

Monoisotopic Mass

147.05315777 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-15-2024

Explore Compound Types